Structural Uniqueness: Dual Functional Handles vs. Mono-Substituted Analogs
6-Amino-1H-indazol-5-ol (MW 149.15) possesses both a nucleophilic 6-amino group and a potentially ionizable 5-hydroxyl moiety . In contrast, the closest commercial analogs lack this dual functionality: 6-aminoindazole (MW 133.15) lacks the 5-hydroxyl group , while 1H-indazol-5-ol (MW 134.14) lacks the 6-amino group . This dual substitution enables orthogonal synthetic derivatization and creates a unique hydrogen-bonding network not possible with the mono-substituted comparators.
| Evidence Dimension | Number of Reactive Functional Groups |
|---|---|
| Target Compound Data | 2 (6-amino, 5-hydroxyl) |
| Comparator Or Baseline | 6-aminoindazole: 1 (6-amino); 1H-indazol-5-ol: 1 (5-hydroxyl) |
| Quantified Difference | 100% increase in functional group density (2 vs. 1) |
| Conditions | Chemical structure analysis based on IUPAC name and SMILES notation. |
Why This Matters
This unique substitution pattern provides a distinct advantage in parallel medicinal chemistry and scaffold derivatization, offering twice the number of synthetic handles for library generation compared to the nearest mono-substituted analogs.
